N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide
Description
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide scaffold linked to a 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core via a carbonyl group.
Properties
Molecular Formula |
C17H25N5O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H25N5O2/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12/h11-12,18H,2-10H2,1H3,(H,19,23) |
InChI Key |
UXCWPKRLCGSOGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine ring system is often synthesized via condensation of hydrazine derivatives with appropriately substituted pyridine precursors. The 1-methyl substitution is introduced either by methylation of the pyrazole nitrogen or by employing methyl-substituted hydrazine reagents.
Key steps include:
- Formation of a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine intermediate.
- Introduction of the methyl group at the pyrazole nitrogen.
- Functionalization at the 3-position to introduce a carbonyl group for subsequent coupling.
Preparation of Piperidine-3-carboxamide Intermediate
The piperidine-3-carboxamide fragment is synthesized starting from piperidine derivatives, often protected as tert-butyl carbamates or esters to control reactivity. The carboxamide functionality is introduced via amidation reactions of the corresponding carboxylic acid or activated ester.
Typical procedures involve:
- Protection of the piperidine nitrogen.
- Functional group transformations to install the carboxamide at the 3-position.
- Deprotection steps to free the nitrogen for coupling.
Coupling of the Pyrazolo[4,3-c]pyridine Carbonyl to Piperidine Nitrogen
The key carbonyl linkage between the pyrazolo[4,3-c]pyridine and piperidine is formed via amide bond formation. This is commonly achieved by:
- Activation of the pyrazolo[4,3-c]pyridine carboxylic acid or acid chloride.
- Reaction with the free amine of the piperidine-3-carboxamide.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed in earlier steps to assemble substituted intermediates before the final amide coupling.
Introduction of the N-Cyclopropyl Group
The cyclopropyl group on the nitrogen is typically introduced by:
- N-alkylation of the piperidine nitrogen with cyclopropyl halides or cyclopropyl-containing reagents.
- Alternatively, starting from cyclopropyl-substituted amines.
Representative Experimental Conditions and Yields
Research literature and chemical supplier data provide experimental details on similar heterocyclic and piperidine derivatives, which inform the preparation of this compound.
Analytical and Purification Techniques
- Purification is typically performed by flash column chromatography using silica gel, with eluents such as ethyl acetate/petroleum ether mixtures.
- Characterization involves ^1H NMR, ^13C NMR, LC-MS, and sometimes X-ray crystallography to confirm structure.
- Yields and purity are monitored by HPLC and LC-MS.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Compound A : N-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
- Structural Differences : Cyclopentyl group replaces cyclopropyl; otherwise, the core matches the target compound.
Compound B : Thiazolo[4,5-d]pyrimidine-6(7H)-acetamide derivative ()
- Structural Differences : Thiazolo-pyrimidine core replaces pyrazolo-pyridine.
- However, reduced π-π stacking ability compared to pyrazolo-pyridine may limit CNS penetration .
Compound C : N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
- Structural Differences : Pyrazolo[3,4-b]pyridine core with a sulfone-containing substituent.
- Impact : The sulfone group increases polarity and solubility but may reduce blood-brain barrier permeability. The phenyl group at position 6 introduces aromatic interactions, useful in hydrophobic binding pockets .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 403.9 | ~420 | 406.4 | 410.5 |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 | 2.9 |
| Aqueous Solubility | Moderate | Low | High | Moderate |
| Metabolic Stability | High | Moderate | Low | High |
Biological Activity
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride (CAS No. 1257856-35-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆ClN₅O₂ |
| Molecular Weight | 367.87 g/mol |
| CAS Number | 1257856-35-1 |
| MDL Number | MFCD12028324 |
The compound exhibits its biological activity primarily through modulation of various molecular targets within the body. It is hypothesized to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular communication. The specific interactions can lead to alterations in intracellular calcium levels and activation of downstream signaling pathways .
Antitumor Activity
Research indicates that derivatives related to the pyrazolo[4,3-c]pyridine scaffold demonstrate notable antitumor properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models. Specifically, studies have shown that modifications to this scaffold can enhance potency against specific cancer cell lines:
- Example Compound : CFI-400945 (analogous structure)
Pharmacological Studies
In vitro studies have demonstrated that the compound can effectively inhibit certain kinases involved in cancer progression. For example, structural analogs have shown promising results as inhibitors of the Pim family of kinases with IC50 values in the nanomolar range .
Case Studies
- Study on Antiproliferative Effects
- In Vivo Efficacy
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may act as an irritant; therefore, further toxicological evaluations are necessary to establish a safety profile for potential therapeutic use .
Q & A
Q. What methodologies resolve inconsistencies in NMR spectra due to tautomeric equilibria or rotational isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
